molecular formula C22H20ClN3O2 B14977777 6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B14977777
M. Wt: 393.9 g/mol
InChI Key: MLUXWFCUSVYHFD-UHFFFAOYSA-N
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Description

This compound belongs to the spirotetrahydro-β-carboline class, characterized by a fused spirocyclic framework combining β-carboline and indole moieties. Key structural features include:

  • 6-Chloro substitution on the β-carboline ring, which may enhance electron-withdrawing effects and influence receptor binding.
  • 1'-Methyl group on the indole ring, contributing to steric effects and metabolic stability.
  • 2-Propanoyl group at the spiro junction, introducing a ketone functional group capable of hydrogen bonding.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

6-chloro-1'-methyl-2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C22H20ClN3O2/c1-3-19(27)26-11-10-14-15-12-13(23)8-9-17(15)24-20(14)22(26)16-6-4-5-7-18(16)25(2)21(22)28/h4-9,12,24H,3,10-11H2,1-2H3

InChI Key

MLUXWFCUSVYHFD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C)NC5=C2C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. The starting materials might include indole derivatives and beta-carboline precursors. Key steps could involve:

    Cyclization reactions: to form the spiro structure.

    Chlorination: to introduce the chlorine atom.

    Acylation: to add the propanoyl group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chlorine atom might be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, common nucleophiles might include amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

The beta-carboline and indole structures are known for their biological activity. This compound might be studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine

Given its structural features, 6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one could be investigated for therapeutic applications, such as anticancer, antiviral, or neuroprotective agents.

Industry

In industry, this compound might find applications in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA intercalation: Inserting between DNA bases, potentially affecting replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Spirotetrahydro-β-Carboline Derivatives
Compound 17a : (1R,3S)-50-Chloro-6-Fluoro-3-Methyl-2,3,4,9-Tetrahydrospiro-[β-Carboline-1,30-Indol]-20(10H)-One
  • Substituents : 6-Fluoro (vs. 6-chloro in the target), 3-methyl.
  • The 3-methyl group could enhance lipophilicity .
Compound 5 : 1′-Allyl-5′-Bromo-6-Methoxy-2,3,4,9-Tetrahydrospiro[β-Carboline-1,3′-Indol]-2′(1′H)-One
  • Substituents : 5′-Bromo, 6-methoxy, 1′-allyl.
  • The allyl group may introduce reactivity (e.g., via Michael addition) or modulate binding pocket interactions .
Compound (CNP0143307.0) : 6-Methoxy-2-[(4-Methylphenyl)Carbonyl]-2,3,4,9-Tetrahydrospiro[beta-Carboline-1,3'-Indol]-2'(1'H)-One
  • Substituents : 6-Methoxy, 4-methylphenyl carbonyl.
  • Impact: The aromatic carbonyl group may engage in π-π stacking, contrasting with the aliphatic propanoyl group in the target compound. Methoxy at position 6 improves solubility but reduces electrophilicity compared to chloro .
2.2. Non-Spiro β-Carboline Analogues
1-Ethyl-6-Methoxy-2,3,4,9-Tetrahydro-1H-Beta-Carboline
  • Substituents : 1-Ethyl, 6-methoxy.
  • Ethyl and methoxy groups increase lipophilicity and solubility, respectively .
6-Chloro-9-Methyl-2-[3-(4-Phenylpiperazin-1-Yl)Propyl]-2,3,4,9-Tetrahydro-1H-Beta-Carbolin-1-One
  • Substituents : 6-Chloro, 9-methyl, phenylpiperazine-propyl.
  • Impact : The phenylpiperazine moiety introduces a bulky, basic group that may enhance CNS penetration but complicate bioavailability. The 6-chloro aligns with the target compound, suggesting shared electronic properties .
2.3. Indole-Based Analogues
3-Benzylidene-6-Chloroindolin-2-One
  • Substituents : 6-Chloro, benzylidene.
  • Impact: The benzylidene group introduces planarity and π-π interactions, while the 6-chloro mirrors the target compound. This non-spiro structure lacks the β-carboline fusion, limiting direct pharmacological comparisons .

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 6-Cl, 1'-Me, 2-propanoyl ~395.8 (estimated) Spiro rigidity; propanoyl for H-bonding
(1R,3S)-50-Chloro-6-Fluoro-3-Methyl-2,3,4,9-Tetrahydrospiro-[β-Carboline-1,30-Indol]-20(10H)-One 6-F, 3-Me ~380.8 Smaller halogen (F) enhances electronegativity
1′-Allyl-5′-Bromo-6-Methoxy-2,3,4,9-Tetrahydrospiro[β-Carboline-1,3′-Indol]-2′(1′H)-One 5′-Br, 6-OMe, 1′-allyl ~475.7 Bromine for halogen bonding; allyl for reactivity
6-Methoxy-2-[(4-Methylphenyl)Carbonyl]-2,3,4,9-Tetrahydrospiro[beta-Carboline-1,3'-Indol]-2'(1'H)-One 6-OMe, 4-MePh-CO- ~430.9 Aromatic carbonyl for π-π interactions
1-Ethyl-6-Methoxy-2,3,4,9-Tetrahydro-1H-Beta-Carboline 1-Et, 6-OMe 230.3 Non-spiro; ethyl for lipophilicity
6-Chloro-9-Methyl-2-[3-(4-Phenylpiperazin-1-Yl)Propyl]-2,3,4,9-Tetrahydro-1H-Beta-Carbolin-1-One 6-Cl, 9-Me, phenylpiperazine-propyl ~498.4 Bulky phenylpiperazine for CNS targeting

Key Findings and Implications

Substituent Effects: 6-Chloro vs. 6-Fluoro/Methoxy: Chloro’s bulkiness and electron-withdrawing nature may improve receptor affinity but reduce solubility compared to smaller halogens or methoxy . Spiro vs.

Functional Group Contributions: Propanoyl (target) vs. Aromatic Carbonyl (CNP0143307.0): Propanoyl’s aliphatic chain may offer flexibility in binding, while aromatic carbonyls favor rigid interactions . Allyl/Bromine (Compound 5): These groups introduce unique reactivity or binding modes absent in the target compound .

Pharmacological Potential: The target compound’s combination of chloro, methyl, and propanoyl may balance lipophilicity, metabolic stability, and target engagement. Structural analogues highlight trade-offs between electronic effects, solubility, and steric demands.

Biological Activity

6-Chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including neuroactive properties and potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one can be represented as follows:

C16H18ClN3O\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}

This compound features a chloro group at the 6-position and a propanoyl moiety that contributes to its biological activity.

Antitumor Activity

Research indicates that beta-carboline derivatives exhibit significant antitumor properties. A study focusing on various beta-carboline compounds demonstrated that they can interact with DNA and induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions could enhance antitumor efficacy .

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective effects. Compounds like harmine and harmaline have been shown to protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and antioxidant activity. The specific compound may share similar pathways due to its structural similarities .

Antioxidant Activity

Beta-carbolines have demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. These activities are crucial for protecting cells from oxidative damage, which is implicated in various diseases . The antioxidant potential of 6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one warrants further investigation.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : Similar to other beta-carbolines, this compound may intercalate with DNA and disrupt replication processes.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Neurotransmitter Modulation : By affecting neurotransmitter levels (e.g., serotonin), the compound may influence mood and cognitive functions.

Case Study 1: Antitumor Efficacy

In a controlled study involving various beta-carboline derivatives, researchers found that certain modifications significantly enhanced cytotoxicity against human cancer cell lines. The tested compound showed promising results in inhibiting cell growth in vitro .

Case Study 2: Neuroprotective Properties

A study examining the neuroprotective effects of beta-carbolines reported that these compounds reduced neuronal death in models of oxidative stress. The specific compound's ability to protect against neurodegeneration was highlighted as a potential therapeutic avenue for conditions like Alzheimer's disease .

Summary of Findings

Biological ActivityEvidence
AntitumorInduces apoptosis; interacts with DNA
NeuroprotectiveProtects neuronal cells from oxidative stress
AntioxidantScavenges free radicals; inhibits lipid peroxidation

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